1-(Trimethylsilyl)-1H-benzotriazole

Vibrational Spectroscopy Regioisomer Identification Benzotriazole Chemistry

1-(Trimethylsilyl)-1H-benzotriazole (TMS-BT), IUPAC name benzotriazol-1-yl(trimethyl)silane, is a liquid N-silylated benzotriazole derivative (C₉H₁₃N₃Si, MW 191.31 g/mol, density 1.054 g/mL at 25 °C, bp 125–126 °C/3 mmHg). The compound serves as a protected benzotriazole synthon, a neutral trimethylsilyl (TMS) donor, and a precursor for N-functionalized benzotriazoles.

Molecular Formula C9H13N3Si
Molecular Weight 191.3 g/mol
CAS No. 43183-36-4
Cat. No. B1351850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyl)-1H-benzotriazole
CAS43183-36-4
Molecular FormulaC9H13N3Si
Molecular Weight191.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1C2=CC=CC=C2N=N1
InChIInChI=1S/C9H13N3Si/c1-13(2,3)12-9-7-5-4-6-8(9)10-11-12/h4-7H,1-3H3
InChIKeyVHOLOZYRMQVHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trimethylsilyl)-1H-benzotriazole (CAS 43183-36-4): A Versatile N-Silylbenzotriazole for Selective Organic Transformations


1-(Trimethylsilyl)-1H-benzotriazole (TMS-BT), IUPAC name benzotriazol-1-yl(trimethyl)silane, is a liquid N-silylated benzotriazole derivative (C₉H₁₃N₃Si, MW 191.31 g/mol, density 1.054 g/mL at 25 °C, bp 125–126 °C/3 mmHg) . The compound serves as a protected benzotriazole synthon, a neutral trimethylsilyl (TMS) donor, and a precursor for N-functionalized benzotriazoles [1]. Its reactivity is defined by the labile N–Si bond, which enables fluoride-catalyzed desilylation, nucleophilic substitution, and participation in Grignard/imine addition cascades [2].

Why 1-(Trimethylsilyl)-1H-benzotriazole Cannot Be Replaced by Other N-Substituted Benzotriazoles or Common Silylating Agents


Generic substitution fails because 1-(trimethylsilyl)-1H-benzotriazole uniquely combines a benzotriazol-1-yl leaving group with a labile TMS group on the same nitrogen. The regioisomeric 2-(trimethylsilyl)-2H-benzotriazole exhibits fundamentally different IR vibrational signatures (ring absorptions at 620–630 cm⁻¹ vs. 665–670 cm⁻¹ for the 1-isomer) [1], indicating altered electronic structure and reactivity. Common silyl donors such as BSTFA or HMDS lack the benzotriazole leaving group entirely, precluding their use in benzotriazole-mediated alkylation, acylation, or Peterson olefination sequences [2]. The quantitative evidence below substantiates these differences.

Quantitative Differentiation of 1-(Trimethylsilyl)-1H-benzotriazole: Evidence from Spectroscopy, Synthesis Yield, and Conformational Analysis


Regioisomeric IR Differentiation: 1- vs. 2-Substituted Benzotriazole Ring Vibrations

Infrared spectroscopy provides unambiguous discrimination between 1-substituted and 2-substituted benzotriazole isomers. The target compound, 1-(trimethylsilyl)-1H-benzotriazole, shows characteristic ring deformation bands at 665–670 cm⁻¹, whereas the corresponding 2-substituted isomer absorbs at 620–630 cm⁻¹ [1]. This ~40–50 cm⁻¹ shift in the low-frequency region is diagnostic of N-substitution regiochemistry and has been validated across multiple benzotriazole derivatives.

Vibrational Spectroscopy Regioisomer Identification Benzotriazole Chemistry

High-Yield Synthesis of 1-(Trimethylsilyl)-1H-benzotriazole via Hexamethyldisilazane Route

A practical synthesis of the target compound proceeds by reaction of benzotriazole with hexamethyldisilazane (HMDS), affording 1-(trimethylsilyl)-1H-benzotriazole in 95% isolated yield [1]. This contrasts with alternative routes employing chlorotrimethylsilane/triethylamine, which typically require aqueous work-up and may be complicated by salt removal . The HMDS method is operationally simple and avoids chloride-containing byproducts.

Silylation Methodology Synthetic Efficiency Benzotriazole Protection

Gas-Phase Molecular Structure: Si–N Bond Length and Conformational Equilibrium

Gas electron diffraction (GED) at 427–453 K determined the Si–N bond length in 1-(trimethylsilyl)-1H-benzotriazole to be 181.6(6) pm, consistent with a covalent single bond [1]. The molecule exists as a dynamic equilibrium of syn and anti conformers, with the syn form thermodynamically more stable by only 0.3 kJ/mol and a low interconversion barrier of ~1.5 kJ/mol [2]. For comparison, the Si–N bond in N-silylpyrroles is typically ~1.73–1.75 Å, while in N-silylimidazoles it is ~1.76–1.78 Å. The slightly longer Si–N bond in TMS-benzotriazole suggests enhanced lability, consistent with its reactivity as a silyl donor.

Gas Electron Diffraction Conformational Analysis N–Si Bonding

TMS-Benzotriazole as Electrolyte Additive: Quantified Loading Range in Lithium Secondary Batteries

A patent discloses the use of 1-(trimethylsilyl)-1H-benzotriazole as an electrolyte additive for lithium secondary batteries, specifying an effective loading range of 0.05 to 0.2 wt% based on total electrolyte weight [1]. This low-concentration window is critical for forming a stable solid-electrolyte interphase (SEI) without increasing bulk electrolyte viscosity. Common alternatives such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC) are typically used at 1–5 wt%, making TMS-benzotriazole effective at roughly 5- to 100-fold lower mass loadings.

Lithium-Ion Battery Electrolyte Additive SEI Formation

Where 1-(Trimethylsilyl)-1H-benzotriazole Delivers Measurable Advantages: Key Application Scenarios


Grignard Addition to Imines for Aliphatic Secondary Amine Synthesis

The compound facilitates the one-pot addition of Grignard reagents to imines via a benzotriazole-assisted pathway, providing aliphatic secondary amines without requiring pre-formed imine purification [1]. This reactivity is specific to the 1-silylbenzotriazole scaffold and cannot be replicated by simple TMS-donors like BSTFA.

Regioselective N-Functionalization of Benzotriazole for Library Synthesis

The labile TMS group can be selectively replaced by alkyl, acyl, or silyl groups under mild fluoride or Lewis acid catalysis, enabling the synthesis of diverse 1-substituted benzotriazoles. The IR fingerprint at 665–670 cm⁻¹ [REFS-1 in Section 3] provides rapid regiochemical confirmation.

Low-Loading Electrolyte Additive for Lithium Secondary Batteries

At 0.05–0.2 wt% in electrolyte solution, the compound functions as an SEI-forming additive [REFS-1 in Section 3, Evidence Item 4]. Its 5–100× lower required loading vs. conventional additives (VC, FEC) offers a cost and performance advantage in cell manufacturing.

Physical-Organic Studies of N–Si Bond Lability

The well-characterized Si–N bond length (181.6 pm) and low rotational barrier (1.5 kJ/mol) make this compound an ideal model substrate for studying silyl transfer mechanisms and conformational dynamics in N-silyl heterocycles [REFS-1, REFS-2 in Section 3, Evidence Item 3].

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